molecular formula C8H10O3S2 B12852040 S-(4-Methylbenzyl) O-hydrogen sulfurothioate

S-(4-Methylbenzyl) O-hydrogen sulfurothioate

Cat. No.: B12852040
M. Wt: 218.3 g/mol
InChI Key: WRSBMRWKICKZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that features a sulfurothioate group attached to a 4-methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 4-methylbenzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Methylbenzyl) O-hydrogen sulfurothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Methylbenzyl) O-hydrogen sulfurothioate is unique due to its specific sulfurothioate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

1-methyl-4-(sulfosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2/c1-7-2-4-8(5-3-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11)

InChI Key

WRSBMRWKICKZEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.